molecular formula C6H8N2O B105203 3-Methoxy-6-methylpyridazine CAS No. 17644-83-6

3-Methoxy-6-methylpyridazine

Cat. No.: B105203
CAS No.: 17644-83-6
M. Wt: 124.14 g/mol
InChI Key: HYTYPAQYQLIQSY-UHFFFAOYSA-N
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Description

3-Methoxy-6-methylpyridazine is an organic compound with the molecular formula C6H8N2O. It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-6-methylpyridazine typically involves the reaction of 3,6-dichloropyridazine with methanol in the presence of a base such as sodium methoxide. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by methoxy groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-6-methylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methoxy-6-methylpyridazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and as a potential lead compound in drug discovery.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the development of new materials with specific properties.

Comparison with Similar Compounds

  • 3-Methoxypyridazine
  • 6-Methylpyridazine
  • 3,6-Dimethoxypyridazine

Comparison: 3-Methoxy-6-methylpyridazine is unique due to the presence of both methoxy and methyl groups on the pyridazine ring. This structural feature imparts distinct chemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-methoxy-6-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-3-4-6(9-2)8-7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTYPAQYQLIQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80307589
Record name 3-methoxy-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17644-83-6
Record name 17644-83-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193044
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methoxy-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-methoxy-6-methylpyridazine react with Grignard reagents?

A1: While the provided abstract [] does not specify the exact outcome of reacting this compound with tert-butylmagnesium chloride, it indicates that the research focused on the addition of the Grignard reagent to the pyridazine ring. This suggests that the tert-butyl group likely adds to one of the carbon atoms within the pyridazine ring. Further investigation into the full text of the research paper would be needed to determine the specific site of addition and the resulting product(s).

Q2: How does the photochemical reactivity of this compound differ from other substituted pyridazines?

A2: The research on photo-induced methylation of pyridazines [] shows that this compound, when irradiated in methanol with HCl, yields exclusively the 4-methylated product. This contrasts with other substituted pyridazines studied, which often result in mixtures of methylation at different positions on the pyridazine ring. This suggests that the combined presence of the methoxy and methyl substituents at the 3 and 6 positions, respectively, exerts a directing effect on the photo-induced methylation, favoring regioselective addition at the 4 position.

  1. Hisashi Ishii, Takeo Sato, and Toshio Kumagai. 1975. Photochemistry. VI. Photo-induced Methylation of Pyridazines. Chem. Pharm. Bull., 23(9), 2088-2092.
  2. T. Kumagai, S. Sato, and H. Ishii. 1974. Addition of Grignard Reagents to Pyridazines. V. Addition of tert-Butylmagnesium Chloride to this compound and 3-Chloro-6-methylpyridazine. Nippon Kagaku Kaishi, 1974(12), 2253–2256.

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